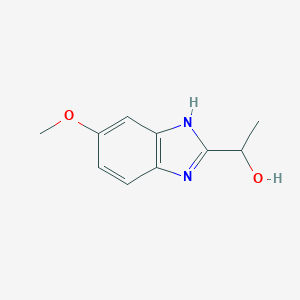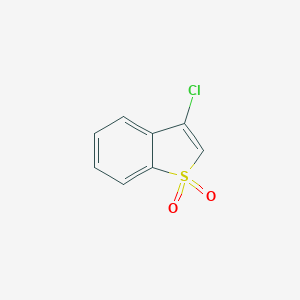
Oxazole, 5-(diethoxymethyl)-
Overview
Description
“Oxazole, 5-(diethoxymethyl)-” is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of oxazole, a heterocyclic compound consisting of a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Oxazole, 5-(diethoxymethyl)-” contains a total of 25 bonds; 12 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 2 ethers (aliphatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole compounds, including “Oxazole, 5-(diethoxymethyl)-”, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
“Oxazole, 5-(diethoxymethyl)-” has a molecular weight of 171.19, a boiling point of 201℃, a density of 1.061, and a flash point of 75℃ .Safety And Hazards
Future Directions
Oxazole derivatives, including “Oxazole, 5-(diethoxymethyl)-”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide range of biological activities and are part of a large number of drugs and biologically relevant molecules . Therefore, the synthesis and applications of oxazole derivatives, including “Oxazole, 5-(diethoxymethyl)-”, are expected to continue to be a significant area of research in the future .
properties
IUPAC Name |
5-(diethoxymethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMACLJEBLOSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340743 | |
| Record name | Oxazole, 5-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-(diethoxymethyl)- | |
CAS RN |
104336-01-8 | |
| Record name | Oxazole, 5-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

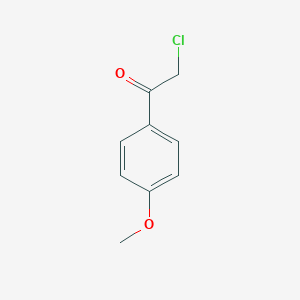
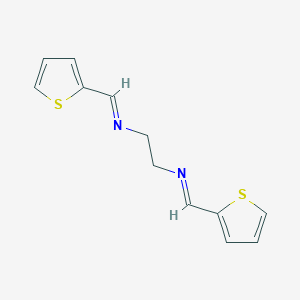
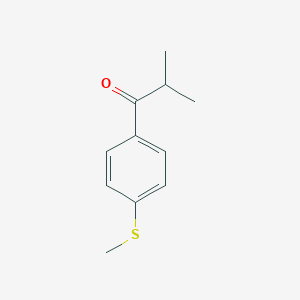
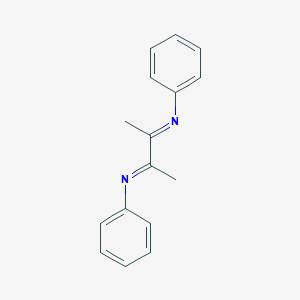
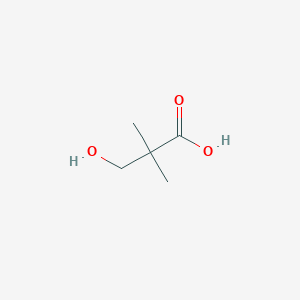
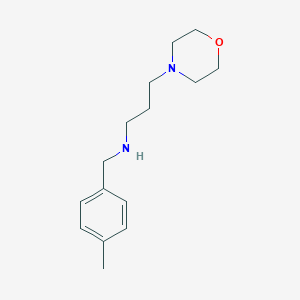
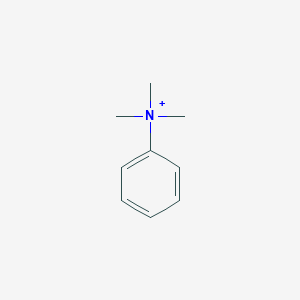
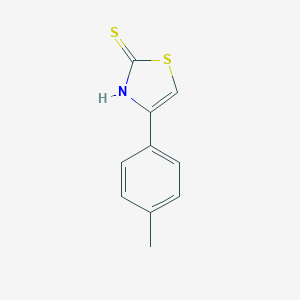
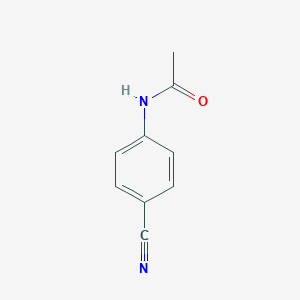
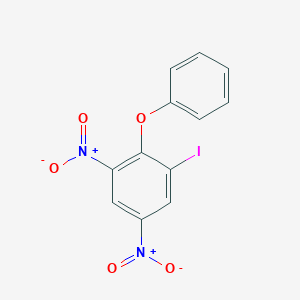
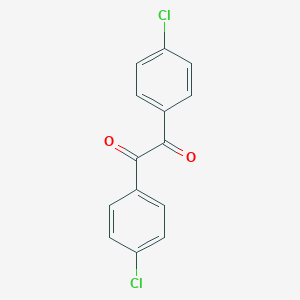
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
